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Compound of Interest

1-Methylcyclohexanecarboxylic
Compound Name: o
aci

Cat. No.: B042515

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
Methylcyclohexanecarboxylic acid (CAS No. 1123-25-7), a compound of interest to
researchers in organic synthesis and drug development. This document summarizes infrared
(IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data in a structured
format, outlines detailed experimental protocols for data acquisition, and presents a visual
workflow for spectroscopic analysis. This guide is intended for researchers, scientists, and
professionals in the field of drug development.

Spectroscopic Data Summary

The following tables present the key spectroscopic data for 1-Methylcyclohexanecarboxylic
acid, facilitating easy comparison and reference.

Infrared (IR) Spectroscopy Data

The infrared spectrum of 1-Methylcyclohexanecarboxylic acid is characterized by the
presence of a broad hydroxyl stretch from the carboxylic acid group and a strong carbonyl
stretch.
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Wavenumber (cm—?) Assignment Intensity
2930 - 2860 C-H stretching (cyclohexyl) Strong
O-H stretching (carboxylic acid
2670 - 2550 ) Broad, Strong
dimer)
C=0 stretching (carboxylic
1700 ) Strong
acid)
1450 C-H bending (cyclohexyl) Medium
1290 C-0O stretching / O-H bending Medium
940 O-H bending (out-of-plane) Broad, Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The H and 13C NMR spectra provide detailed information about the chemical environment of

the hydrogen and carbon atoms within the molecule.

1H NMR Spectroscopic Data

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
~12.0 Singlet (broad) 1H -COOH
~2.2-1.2 Multiplet 10H Cyclohexyl protons
~1.2 Singlet 3H -CHs
13C NMR Spectroscopic Data
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Chemical Shift (ppm) Assignment
~185 -COOH

~45 C1 (quaternary)
~36 Cyclohexyl CH2
~26 Cyclohexyl CH2
~23 Cyclohexyl CH2
~22 -CHs

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of 1-Methylcyclohexanecarboxylic acid exhibits a

molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment
142 10 [M]*+

127 30 [M - CHs]*

97 100 [M - COOH]*
81 70 [CeHo]*

69 45 [CsHe]*

55 85 [CaH7]*

a1 95 [CsHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To obtain the infrared absorption spectrum of solid 1-Methylcyclohexanecarboxylic
acid.

Methodology: Attenuated Total Reflectance (ATR)

o Instrument Preparation: The FTIR spectrometer, equipped with a diamond ATR crystal, is
purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide
interference. A background spectrum of the clean, empty ATR crystal is recorded.

o Sample Preparation: A small amount of solid 1-Methylcyclohexanecarboxylic acid is
placed directly onto the ATR crystal.

o Data Acquisition: A pressure arm is applied to ensure good contact between the sample and
the crystal. The infrared spectrum is then recorded, typically by co-adding 16 or 32 scans at
a resolution of 4 cm™1,

o Data Processing: The resulting interferogram is Fourier-transformed to produce the final
infrared spectrum. The spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm~1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire *H and 3C NMR spectra of 1-Methylcyclohexanecarboxylic acid.
Methodology:

o Sample Preparation: Approximately 5-10 mg of 1-Methylcyclohexanecarboxylic acid is
dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCIs) or
deuterated dimethyl sulfoxide (DMSO-ds), in a standard 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (0O ppm).

e Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for *H and
13C nuclei. The magnetic field is shimmed to achieve homogeneity.

e H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the 1H NMR
spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
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13C NMR Data Acquisition: A proton-decoupled pulse sequence is used to acquire the 13C
NMR spectrum, resulting in a spectrum where each unique carbon atom appears as a single
peak. A larger number of scans is typically required for 133C NMR due to the lower natural
abundance of the 13C isotope.

Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-
corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are
referenced to TMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation

pattern of 1-Methylcyclohexanecarboxylic acid.

Methodology:

Sample Preparation: A dilute solution of 1-Methylcyclohexanecarboxylic acid is prepared
in a volatile organic solvent, such as dichloromethane or methanol.

GC Separation: A small volume of the sample solution (typically 1 pL) is injected into the gas
chromatograph. The sample is vaporized in the heated injection port and carried by an inert
gas (e.g., helium) through a capillary column. The column temperature is programmed to
increase over time to separate the analyte from any impurities.

MS Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer.
The molecules are ionized, typically by electron ionization (EIl). The resulting ions are then
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a
quadrupole).

Data Acquisition and Processing: The detector records the abundance of each ion at
different m/z values, generating a mass spectrum. The data system plots the relative ion
abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 1-Methylcyclohexanecarboxylic acid.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1-
Methylcyclohexanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b042515#spectroscopic-data-of-1-
methylcyclohexanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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